REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([CH2:14]C2C=CC(C(C)(C)C)=CC=2)=O)=[CH:7][CH:6]=1)([CH3:4])[CH3:3].C(O[CH:28](OCC)[N:29](C)[CH3:30])C.C([OH:37])C>C(=O)=O>[CH3:28][N:29]([CH:14]=[CH:12][C:11]([C:8]1[CH:9]=[CH:10][C:5]([C:2]([CH3:4])([CH3:3])[CH3:1])=[CH:6][CH:7]=1)=[O:37])[CH3:30]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)CC(=O)CC1=CC=C(C=C1)C(C)(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(N(C)C)OCC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
STIRRING
|
Details
|
with stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The excess ethanol was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown oil which
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
The product was recrystallised from petroleum ether 40°-60° C.
|
Name
|
|
Type
|
|
Smiles
|
CN(C)C=CC(=O)C1=CC=C(C=C1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |